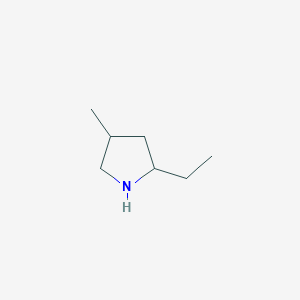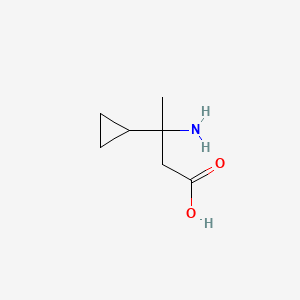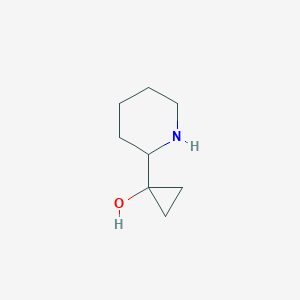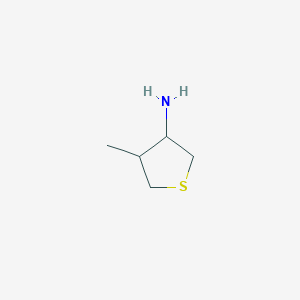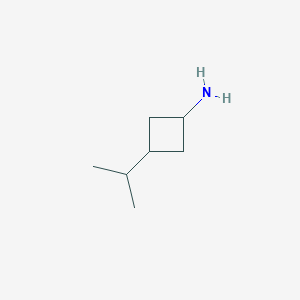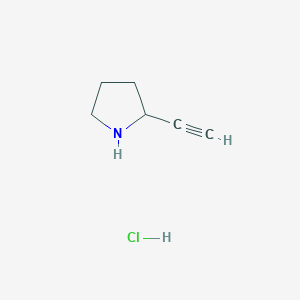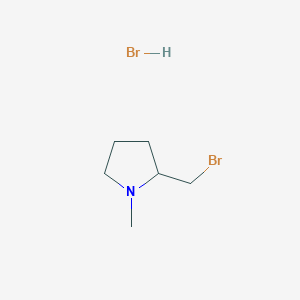
2-(Bromomethyl)-1-methylpyrrolidine hydrobromide
Vue d'ensemble
Description
2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide involves the reaction of 1-ethylpyrrolidine with bromoacetic acid and hydrobromic acid. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and is typically carried out under reflux conditions.Molecular Structure Analysis
The molecular formula of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is C6H6BrN·HBr . It is a solid at 20 degrees Celsius .Chemical Reactions Analysis
2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is believed to act as an alkylating agent, which can modify the structure and function of biological molecules, such as proteins and nucleic acids.Physical And Chemical Properties Analysis
2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a white to light yellow powder or crystal . It has a melting point of 148.0 to 152.0 degrees Celsius and is soluble in methanol .Applications De Recherche Scientifique
Intramolecular Bromoamination
A study by Horning and Muchowski (1974) discussed the synthesis of 2-bromomethyl-4,4-diphenylpyrrolidine hydrobromide through the addition of bromine to specific amine compounds. This compound served as a key intermediate in the intramolecular bromoamination process, which involved the formation of aziridines from bromomethylpyrrolidines. The research highlights the compound's role in synthesizing more complex nitrogen-containing heterocycles, which are significant in medicinal chemistry and drug development (Horning & Muchowski, 1974).
Organic Synthesis
Jain and Sain (2010) reviewed the use of N-methylpyrrolidin-2-one hydrotribromide (MPHT), which is closely related to 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide, in organic synthesis. The review detailed the reagent's versatility in bromination reactions across various organic compounds, including alkenes, alcohols, and ketones. The environmentally friendly nature of MPHT and its applications in oxidation and epoxide ring-opening reactions were also emphasized, showcasing the compound's broader implications in synthesizing and modifying organic molecules in a sustainable manner (Jain & Sain, 2010).
Spectroscopic Studies
Tong et al. (2018) investigated the crystal structures and spectroscopic properties of 1-carboxymethyl-1-methyl-pyrrolidinium bromides, which are structurally similar to 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide. The study provided insights into the hydrogen bonding and thermal stability of these compounds, as well as their pH-dependent reversible crystal transformations. Such research underscores the importance of these compounds in understanding the structural and chemical behavior of organic salts in various environments, which can be crucial for their application in material science and pharmaceutical formulation (Tong et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)-1-methylpyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBVHJLHXAWSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-methylpyrrolidine hydrobromide | |
CAS RN |
13617-00-0 | |
| Record name | 2-(bromomethyl)-1-methylpyrrolidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



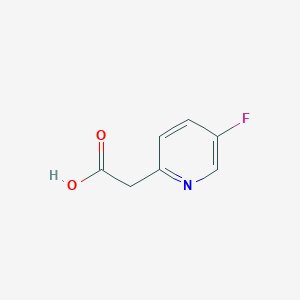


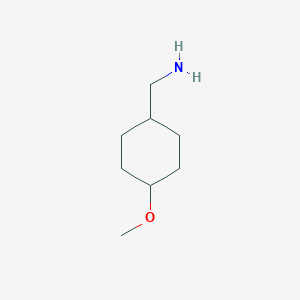
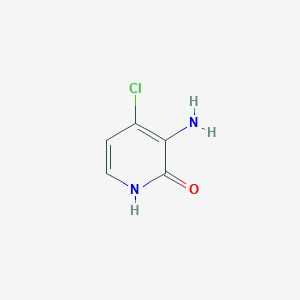
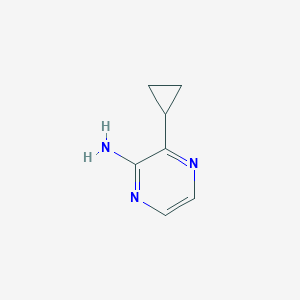
![7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B1526233.png)
